5-(Bicycloheptenyl)methyldichlorosilane

Surface modification Self-assembled monolayers Ellipsometry

5-(Bicycloheptenyl)methyldichlorosilane (CAS 18245-94-8) is a bifunctional organochlorosilane featuring a norbornenyl (bicyclo[2.2.1]hept-2-enyl) group directly attached to a methyldichlorosilyl head. The compound is supplied as a technical-grade mixture of endo/exo isomers (typically 95% purity) by specialists such as Gelest, Inc.

Molecular Formula C8H12Cl2Si
Molecular Weight 207.17 g/mol
CAS No. 18245-94-8
Cat. No. B101378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bicycloheptenyl)methyldichlorosilane
CAS18245-94-8
Molecular FormulaC8H12Cl2Si
Molecular Weight207.17 g/mol
Structural Identifiers
SMILESC[Si](C1CC2CC1C=C2)(Cl)Cl
InChIInChI=1S/C8H12Cl2Si/c1-11(9,10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3
InChIKeyLYTATDHKONFXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bicycloheptenyl)methyldichlorosilane (CAS 18245-94-8): Procurement-Relevant Identity and Class Positioning


5-(Bicycloheptenyl)methyldichlorosilane (CAS 18245-94-8) is a bifunctional organochlorosilane featuring a norbornenyl (bicyclo[2.2.1]hept-2-enyl) group directly attached to a methyldichlorosilyl head . The compound is supplied as a technical-grade mixture of endo/exo isomers (typically 95% purity) by specialists such as Gelest, Inc. under catalog number SIB0990.0 . It belongs to the norbornenyl-functional silane family, which is distinguished from conventional alkyl- or vinyl-silanes by the strained bicyclic olefin that enables ring-opening metathesis polymerization (ROMP) chemistry [1]. Key physical constants—density 1.16 g/cm³, boiling point 219.7 °C at 760 mmHg (74–75 °C at 10 Torr), refractive index 1.4938, and hydrolytic sensitivity class 8—define its handling and processing envelope [2].

Why 5-(Bicycloheptenyl)methyldichlorosilane Cannot Be Generically Substituted: The Functional Consequences of One Chlorine Atom


Within the norbornenyl-silane family, the number and type of hydrolyzable groups at silicon dictate the architecture of the resulting surface layer, crosslink density, and processability. Trichlorosilane analogs (CAS 14319-64-3) possess three Si–Cl bonds, which can generate uncontrolled three-dimensional polysiloxane networks during surface modification [1]. Triethoxysilane variants (CAS 18401-43-9) offer greater hydrolytic stability but require a separate hydrolysis/condensation step and yield fundamentally different grafting kinetics [2]. The methyldichlorosilane configuration—two hydrolyzable Si–Cl bonds plus one non-hydrolyzable Si–CH₃ group—occupies a unique position: sufficient reactivity for covalent surface attachment while the methyl group limits crosslinking to linear or cyclic siloxane architectures, enabling thinner, more controlled monolayer formation [1][3]. Substituting any of these analogs without accounting for these differences can produce multilayer polymeric films instead of monolayers, alter ROMP initiation efficiency, or compromise thermal stability of the final composite [3][4].

Quantitative Differentiation Evidence: 5-(Bicycloheptenyl)methyldichlorosilane vs. Closest Analogs


Surface Layer Thickness Control: Dichlorosilane vs. Trichlorosilane Deposition on Silicon

In vapor-phase deposition on silicon wafers, alkylmethyldichlorosilanes produce grafted polymeric layers with thicknesses on the order of a few nanometers, whereas alkyltrichlorosilanes under identical conditions yield layers up to tens of nanometers thick [1]. This thickness divergence arises because the two hydrolyzable Si–Cl groups on methyldichlorosilanes favor linear or cyclic condensation, while three Si–Cl groups on trichlorosilanes promote three-dimensional polycondensation. The target compound, bearing the same methyldichlorosilyl head group, is expected to exhibit similarly controlled deposition behavior relative to its trichlorosilane analog 5-(bicycloheptenyl)trichlorosilane (CAS 14319-64-3). This is a class-level inference supported by the Fadeev & McCarthy Langmuir study, which explicitly compared alkylmethyldichlorosilanes vs. alkyltrichlorosilanes [1].

Surface modification Self-assembled monolayers Ellipsometry

Norbornenyl-Specific ROMP Reactivity: Crosslinking Enthalpy Advantage over Non-Strained Olefins

The norbornenyl double bond exhibits a photoinduced thiol-ene crosslinking reaction enthalpy of 209 kJ/mol, compared to only 99.5 kJ/mol for hexenyl-terminated silicones—a 2.1-fold enhancement in reaction exothermicity [1]. Furthermore, the crosslinking rate of norbornenyl-terminated silicones differs by a factor of 4.5× versus the allyl-terminated analog [1]. This high reactivity is attributed to the ring strain of the bicyclo[2.2.1]heptene system, which is released upon thiol addition or ROMP. While this study used norbornenyl-terminated PDMS rather than the target silane monomer directly, the norbornenyl moiety is the reactive locus; 5-(bicycloheptenyl)methyldichlorosilane provides this identical norbornenyl functionality in a small-molecule, surface-anchorable format [1][2].

Ring-opening metathesis polymerization Thiol-ene chemistry Calorimetry

Physical Property Differentiation: Boiling Point, Density, and Processability vs. Trichloro and Triethoxy Analogs

5-(Bicycloheptenyl)methyldichlorosilane exhibits a boiling point of 74–75 °C at 10 Torr (219.7 °C at 760 mmHg) and density of 1.16 g/cm³ [1]. In comparison, the trichlorosilane analog (CAS 14319-64-3) has a markedly lower boiling point of 75 °C at atmospheric pressure and a higher density of 1.30 g/cm³, while the triethoxysilane analog (CAS 18401-43-9) boils at 106 °C at 8 Torr with a lower density of 0.99 g/cm³ . The target compound's intermediate density and its substantially higher atmospheric-pressure boiling point (219.7 °C vs. 75 °C for the trichloro analog) reflect the replacement of one electron-withdrawing chlorine with an electron-donating methyl group, which reduces molecular polarity and intermolecular interaction strength relative to the trichloro compound .

Purification Distillation Formulation handling

Covalent Polymer Attachment via Surface-Initiated ROMP: Qualitative Differentiation from Non-Functional Silanes

Norbornenyl-bearing chlorosilanes enable surface-initiated ring-opening metathesis polymerization (SI-ROMP) to grow poly(norbornene) chains covalently attached to inorganic substrates [1][2]. Penaloza et al. demonstrated that hydrothermal-silylation reaction between a norbornenyl-bearing chlorosilane agent and silanol groups of montmorillonite clay produced a functionalized template from which ROMP catalysts could grow polymer chains directly from the surface. Thermogravimetric analysis (TGA) of the resulting nanocomposites showed mass loss of 48% at 10-minute polymerization time vs. 41% for the silylated clay alone, confirming successful polymer growth [2]. At 120 minutes, mass loss reached 94%, indicating extensive poly(norbornene) formation [2]. In contrast, non-functional alkylsilanes such as octadecyltrichlorosilane (OTS) can only form passive hydrophobic monolayers and lack the reactive olefin needed for subsequent polymer grafting [3].

Surface-initiated polymerization Nanocomposites Polymer brushes

Hydrolytic Sensitivity Grading: Process Control Advantage Over Trichlorosilane

5-(Bicycloheptenyl)methyldichlorosilane carries a hydrolytic sensitivity rating of 8 (reacts rapidly with moisture, water, and protic solvents) . While this is a high sensitivity, the trichlorosilane analog (CAS 14319-64-3) is expected to exhibit even greater hydrolytic reactivity due to its third Si–Cl bond, which provides an additional condensation site and accelerates gelation upon moisture exposure. Class-level evidence from the Fadeev & McCarthy study demonstrates that trichlorosilanes form thicker, less controlled polymeric layers under vapor-phase conditions compared to dichlorosilanes, a direct consequence of the extra hydrolyzable group [1]. The methyldichlorosilane architecture thus offers a middle ground: sufficient reactivity for rapid surface anchoring while the single non-hydrolyzable methyl group prevents runaway crosslinking, enabling more reproducible monolayer formation [1].

Hydrolytic stability Moisture sensitivity Formulation shelf-life

Evidence-Based Application Scenarios for 5-(Bicycloheptenyl)methyldichlorosilane in R&D and Industrial Procurement


Surface-Initiated ROMP (SI-ROMP) Initiator for Polymer Brush and Nanocomposite Fabrication

5-(Bicycloheptenyl)methyldichlorosilane is the preferred small-molecule anchor when the application requires covalent tethering of a ROMP catalyst to an inorganic substrate (silica, clay, glass, metal oxides) followed by growth of poly(norbornene) or related polymer brushes. The methyldichlorosilane head ensures monolayer-level surface coverage (few nm) rather than uncontrolled multilayer deposition seen with trichlorosilanes, preserving brush uniformity [1]. Penaloza et al. (2015) demonstrated this principle by using a norbornenyl-bearing chlorosilane to functionalize montmorillonite clay, achieving 94% polymer mass fraction at 120 min ROMP time, confirmed by TGA [2]. The norbornenyl group is essential—non-functional silanes such as OTS cannot support subsequent polymerization [3].

Thiol-Ene Crosslinkable Coatings and Adhesives Requiring Fast Cure Kinetics

In UV-curable thiol-ene coating and adhesive formulations, 5-(bicycloheptenyl)methyldichlorosilane can serve as a reactive adhesion promoter that covalently bonds to inorganic fillers or substrates via its Si–Cl groups while participating in the thiol-ene cure through its norbornenyl moiety. The norbornenyl group delivers a reaction enthalpy of 209 kJ/mol—2.1× that of hexenyl-terminated systems (99.5 kJ/mol)—and crosslinks 4.5× faster than allyl-terminated analogs, enabling shorter UV exposure times and higher line speeds [4]. The methyldichlorosilane architecture also provides a better balance of adhesion (two anchoring Si–Cl bonds) vs. network flexibility (one non-crosslinking methyl group) compared to trichlorosilanes, which can embrittle the interphase [1].

Filler Coupling Agent for Metathesis-Polymerized Poly(cycloolefin) Composites

As described in U.S. Patent 5,055,499, norbornene-substituted silane coupling agents enable direct copolymerization of inorganic fillers into ROMP-based poly(cycloolefin) matrices [5]. 5-(Bicycloheptenyl)methyldichlorosilane is structurally suited for this role: the Si–Cl groups condense with surface hydroxyls on fillers (silica, alumina, glass fiber), while the norbornenyl group copolymerizes with the cycloolefin monomer during ROMP, creating a covalent filler-matrix interface. This direct covalent integration yields composites with improved physical properties compared to those using conventional methacrylate- or vinyl-silane coupling agents that cannot participate in the ROMP reaction [5]. The methyldichloro configuration provides sufficient hydrolytic reactivity for filler treatment while avoiding the excessive crosslinking at the interface associated with trichlorosilanes.

Silsesquioxane and Hybrid Organic-Inorganic Material Synthesis

Patent literature describes the use of bicycloheptenyl-substituted chlorosilanes as precursors for polyhedral oligomeric silsesquioxane (POSS) derivatives and related hybrid materials [6]. The target compound's dichloromethylsilyl group can be hydrolyzed and condensed into silsesquioxane cages, while the pendent norbornenyl groups remain available for subsequent ROMP, thiol-ene, or Diels-Alder functionalization. The methyldichlorosilane head offers a specific advantage over trialkoxysilane analogs in this context: the Si–Cl bonds hydrolyze rapidly without requiring acid or base catalysis, enabling solvent-free melt polycondensation as demonstrated by Scheiger et al. (2022) for related norbornenylsilane systems [7]. This simplifies processing and eliminates solvent removal steps in POSS derivative manufacturing.

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